molecular formula C19H23NO3S B2536487 2-(2-methylphenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1797182-28-5

2-(2-methylphenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2536487
CAS No.: 1797182-28-5
M. Wt: 345.46
InChI Key: BWVVLCIBABEBRR-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide is an organic compound with a complex structure that includes a phenoxy group, an oxan-4-yl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps. The starting materials include 2-methylphenol, oxan-4-ylamine, and thiophen-2-ylmethylamine. The synthetic route generally involves the following steps:

    Formation of 2-(2-methylphenoxy)acetyl chloride: This is achieved by reacting 2-methylphenol with acetyl chloride in the presence of a base such as pyridine.

    Reaction with oxan-4-ylamine: The resulting 2-(2-methylphenoxy)acetyl chloride is then reacted with oxan-4-ylamine to form the intermediate 2-(2-methylphenoxy)-N-(oxan-4-yl)acetamide.

    Introduction of thiophen-2-ylmethyl group: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and thiophenyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Products may include phenolic derivatives and sulfoxides.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would depend on the electrophile used, such as halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe to study biological pathways involving phenoxy and thiophenyl groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and thiophenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)-N-(oxan-4-yl)-acetamide
  • 2-(2-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide
  • N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide

Uniqueness

2-(2-methylphenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-15-5-2-3-7-18(15)23-14-19(21)20(13-17-6-4-12-24-17)16-8-10-22-11-9-16/h2-7,12,16H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVVLCIBABEBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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